Enantiomeric Potency Advantage: Nepicastat vs. R-Enantiomer (RS-25560-198)
Nepicastat (S-enantiomer) demonstrates a clear potency advantage over its corresponding R-enantiomer (RS-25560-198). In vitro assays reveal that nepicastat is approximately 2-3 fold more potent in inhibiting DBH [1]. This stereochemical specificity is critical for achieving maximal target engagement at lower concentrations.
| Evidence Dimension | In vitro inhibitory potency against dopamine β-hydroxylase |
|---|---|
| Target Compound Data | IC50 = 8.5 ± 0.8 nM (bovine DBH); 9.0 ± 0.8 nM (human DBH) |
| Comparator Or Baseline | R-enantiomer (RS-25560-198) IC50 = 25.1 nM (bovine DBH); 18.3 nM (human DBH) |
| Quantified Difference | Nepicastat is 2.0-3.0 fold more potent (human DBH) and 3.0 fold more potent (bovine DBH) than the R-enantiomer. |
| Conditions | Purified bovine and human dopamine β-hydroxylase enzyme assays [1]. |
Why This Matters
For procurement, selecting the more active S-enantiomer (nepicastat) ensures that experiments utilize the most potent form, reducing the required concentration to achieve target inhibition and minimizing potential off-target effects associated with higher doses.
- [1] Stanley WC, et al. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase. Br J Pharmacol. 1997 Aug;121(8):1803-9. View Source
